molecular formula C16H17NO2 B12946954 (R)-3-([1,1'-Biphenyl]-2-yl)-2-(aminomethyl)propanoic acid

(R)-3-([1,1'-Biphenyl]-2-yl)-2-(aminomethyl)propanoic acid

Cat. No.: B12946954
M. Wt: 255.31 g/mol
InChI Key: YADUBFMIZQSQEB-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-([1,1’-Biphenyl]-2-yl)-2-(aminomethyl)propanoic acid: , often referred to as “Biphenylalanine” , is an amino acid derivative. Its structure combines an aromatic biphenyl moiety with an amino acid backbone. The chiral center at the α-carbon gives rise to the ®-stereoisomer.

Preparation Methods

Synthetic Routes:

    Amino Acid Derivatization:

    Enantioselective Synthesis:

    Industrial Production:

Reaction Conditions:

    Suzuki-Miyaura Coupling:

    Enantioselective Hydrogenation:

Chemical Reactions Analysis

    Common Reagents:

    Major Products:

Scientific Research Applications

Mechanism of Action

    Molecular Targets:

    Pathways Involved:

Comparison with Similar Compounds

    Similar Compounds:

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

(2R)-2-(aminomethyl)-3-(2-phenylphenyl)propanoic acid

InChI

InChI=1S/C16H17NO2/c17-11-14(16(18)19)10-13-8-4-5-9-15(13)12-6-2-1-3-7-12/h1-9,14H,10-11,17H2,(H,18,19)/t14-/m1/s1

InChI Key

YADUBFMIZQSQEB-CQSZACIVSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C[C@H](CN)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2CC(CN)C(=O)O

Origin of Product

United States

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